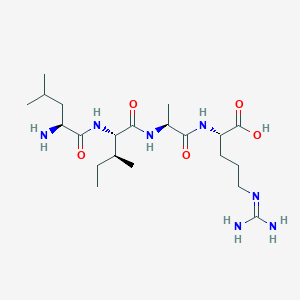
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of the amino acids leucine, isoleucine, alanine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical reagents.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Peptides like L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine are studied for their potential roles in:
Chemistry: As building blocks for more complex molecules.
Biology: As signaling molecules or components of larger proteins.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely.
類似化合物との比較
Similar Compounds
L-Leucyl-L-isoleucyl-L-alanyl-L-ornithine: A similar peptide without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-alanyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine may have unique properties due to the presence of the diaminomethylidene group, which could affect its biological activity and interactions.
特性
CAS番号 |
650600-98-9 |
|---|---|
分子式 |
C21H41N7O5 |
分子量 |
471.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-12(4)16(28-18(30)14(22)10-11(2)3)19(31)26-13(5)17(29)27-15(20(32)33)8-7-9-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |
InChIキー |
UHCQUYHTQONREX-QXKUPLGCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
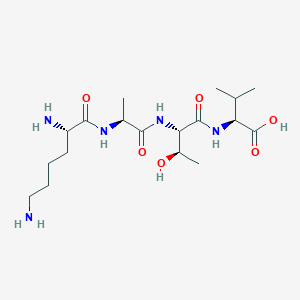
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
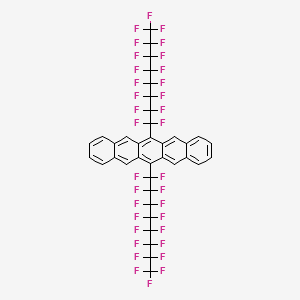
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
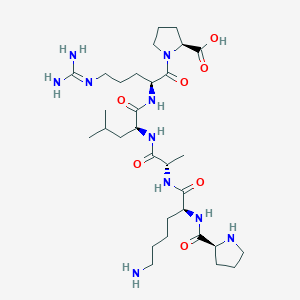
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
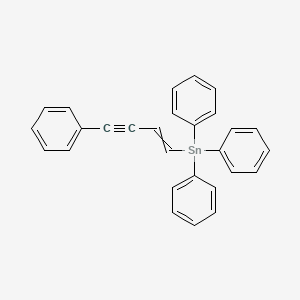
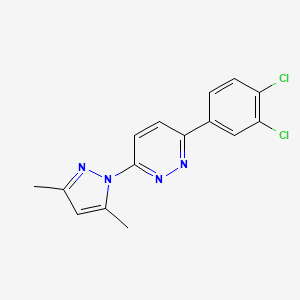
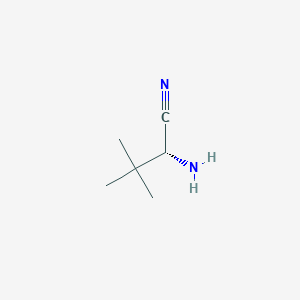
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
